5,8-Quinolinedione, 6-(3-piperidinopropyl)amino-
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Overview
Description
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- is a synthetic compound derived from the 5,8-quinolinedione scaffold. This compound is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5,8-quinolinedione is responsible for its biological effects, making it a promising moiety for the development of bioactive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- typically involves the introduction of the piperidinopropylamino group at the C-6 position of the 5,8-quinolinedione scaffold. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine under basic conditions.
Reductive Amination: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- involves its interaction with various molecular targets and pathways. The compound is known to inhibit NAD(P)H-quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox processes . This inhibition leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the compound can interact with DNA and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- can be compared with other similar compounds, such as:
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural 5,8-quinolinedione derivative with similar biological activities.
Amino-quinoline-5,8-dione derivatives: Synthetic derivatives with potent antiproliferative activities.
The uniqueness of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- lies in its specific substitution pattern and its ability to inhibit NQO1, making it a promising candidate for further research and development.
Properties
CAS No. |
35976-67-1 |
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Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
6-(3-piperidin-1-ylpropylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C17H21N3O2/c21-15-12-14(17(22)13-6-4-7-19-16(13)15)18-8-5-11-20-9-2-1-3-10-20/h4,6-7,12,18H,1-3,5,8-11H2 |
InChI Key |
REFALBMIVDQKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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